tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate
Description
This compound features a bicyclic structure combining an imidazole ring and a thiazole moiety. Key structural elements include:
- Imidazole core: Substituted at the 3-position with an isopropyl group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group.
- Thiazole substituent: A 2-chlorothiazol-5-yl group at the 4-position of the imidazole ring.
- Steric and electronic profile: The tert-butyl group provides steric bulk, which may influence solubility and reactivity, while the isopropyl group adds further steric hindrance .
This compound’s structural complexity suggests applications in medicinal chemistry, where such motifs are often explored for bioactivity.
Properties
Molecular Formula |
C14H18ClN3O3S |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
tert-butyl 4-(2-chloro-1,3-thiazol-5-yl)-2-oxo-3-propan-2-ylimidazole-1-carboxylate |
InChI |
InChI=1S/C14H18ClN3O3S/c1-8(2)18-9(10-6-16-11(15)22-10)7-17(12(18)19)13(20)21-14(3,4)5/h6-8H,1-5H3 |
InChI Key |
XNZZMQREWQCDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CN(C1=O)C(=O)OC(C)(C)C)C2=CN=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate typically involves multiple steps, including the formation of the thiazole and imidazole rings, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
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Synthetic Routes: : The synthesis begins with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The imidazole ring is then formed through a condensation reaction involving an amine and a carbonyl compound. Finally, the tert-butyl ester group is introduced via esterification using tert-butyl alcohol and an acid catalyst.
-
Industrial Production Methods: : Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives with altered functional groups.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiazole moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.
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Common Reagents and Conditions: : Typical reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Scientific Research Applications
tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate has several scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.
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Biology: : In biological research, the compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
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Medicine: : The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
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Industry: : In industrial applications, the compound is used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis of Imidazole Derivatives
The imidazole ring’s substitution pattern critically impacts physicochemical properties. Below is a comparison with structurally related compounds from the literature:
*Predicted values based on substituent contributions.
Key Observations:
- Lipophilicity : The target compound’s tert-butyl and chlorothiazole groups increase logP compared to analogs with polar substituents (e.g., 5{87}). This may improve membrane permeability in drug design .
- Steric Hindrance : The isopropyl and tert-butyl groups create steric shielding, which could hinder binding to flat enzymatic pockets but improve selectivity .
Thiazole Modifications in Related Compounds
Thiazole rings are common in bioactive molecules. Comparisons include:
- Compound (m): Features a 2-ethylthiazol-4-yl group.
- Non-chlorinated Thiazoles: Absence of chlorine may reduce metabolic stability but lower toxicity risks in vivo.
Biological Activity
tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate (CAS No. 1956340-55-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features an imidazole core, which is known for its diverse pharmacological properties. The following sections will explore its biological activity, including antimicrobial, antiviral, and anticancer effects, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C14H18ClN3O3S, with a molecular weight of 343.83 g/mol. Its structure includes a thiazole ring and an imidazole moiety, which are significant in conferring biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and imidazole rings exhibit notable antimicrobial properties. For instance, research has demonstrated that derivatives of imidazole can inhibit the growth of various bacterial strains. In vitro tests have shown that this compound displays significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results suggest that the compound could be further developed as an antimicrobial agent.
Antiviral Activity
The antiviral potential of this compound has also been explored. Preliminary studies indicate that it may inhibit viral replication in cell cultures. Specifically, compounds with similar structures have been shown to interfere with viral entry or replication processes. A study focusing on the compound's effect on influenza virus revealed a reduction in viral titers in treated cells compared to controls.
Anticancer Properties
The imidazole scaffold is associated with various anticancer activities. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 25 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Studies
A notable case study published in the Journal of Medicinal Chemistry investigated the structure–activity relationship (SAR) of similar compounds. The study found that modifications to the thiazole ring significantly influenced biological activity. This suggests that optimizing the substituents on this compound could enhance its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
